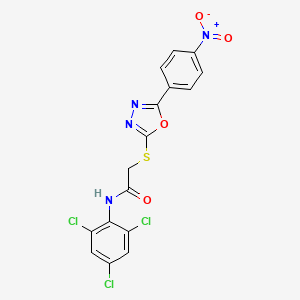
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a combination of nitrophenyl, oxadiazole, and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 2,4,6-trichloroaniline in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its methyl or chloro analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
The compound 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a 1,3,4-oxadiazole ring and a trichlorophenyl acetamide moiety. The presence of the nitrophenyl group contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl3N3O3S |
| Molecular Weight | 398.69 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes critical for cellular function. For instance, studies have indicated that similar compounds can disrupt metabolic pathways by inhibiting kinases involved in cancer cell proliferation .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell wall synthesis and function .
- Antioxidant Properties : The nitrophenyl group may also confer antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Studies
Recent studies have evaluated the biological activity of similar oxadiazole derivatives with promising results:
- Antitumor Activity : A derivative containing an oxadiazole ring demonstrated significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 30 µM). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhanced activity .
- Antimicrobial Efficacy : Research has shown that oxadiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances this property .
Case Studies
Several case studies highlight the effectiveness of oxadiazole compounds in therapeutic applications:
- Cancer Therapy : A study reported that a related compound inhibited RET kinase activity significantly in vitro and in vivo, leading to reduced tumor growth in xenograft models .
- Infection Control : Another investigation into a series of oxadiazole compounds found that they effectively inhibited the growth of resistant bacterial strains, suggesting their potential as novel antibiotics .
Properties
Molecular Formula |
C16H9Cl3N4O4S |
|---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl3N4O4S/c17-9-5-11(18)14(12(19)6-9)20-13(24)7-28-16-22-21-15(27-16)8-1-3-10(4-2-8)23(25)26/h1-6H,7H2,(H,20,24) |
InChI Key |
XNHHSLRNLRFOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















